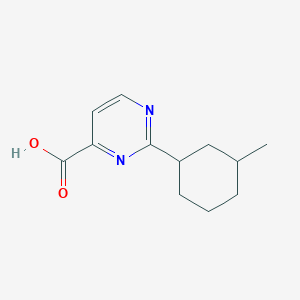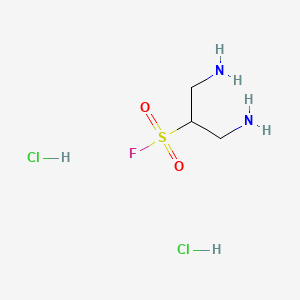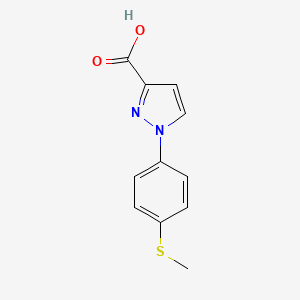
2-(3-Methylcyclohexyl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylcyclohexyl)pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a 3-methylcyclohexyl group at the 2-position and a carboxylic acid group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclohexyl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylcyclohexanone with a suitable amidine under acidic or basic conditions to form the pyrimidine ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylcyclohexyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(3-Methylcyclohexyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and as a potential ligand for biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Mecanismo De Acción
The mechanism by which 2-(3-Methylcyclohexyl)pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar carboxylic acid functional group but has a different core structure.
4-Pyrimidinecarboxylic acid derivatives: These compounds have variations in the substituents on the pyrimidine ring, leading to different chemical and biological properties.
Uniqueness
2-(3-Methylcyclohexyl)pyrimidine-4-carboxylic acid is unique due to the presence of the 3-methylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-(3-methylcyclohexyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-2-4-9(7-8)11-13-6-5-10(14-11)12(15)16/h5-6,8-9H,2-4,7H2,1H3,(H,15,16) |
Clave InChI |
INKLGLIBYWAQFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C2=NC=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}acetic acid](/img/structure/B13563005.png)
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride](/img/structure/B13563020.png)
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)



![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)



![Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13563073.png)



